Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester
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Overview
Description
Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester is a compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of bioactive fatty acid ethanolamides, such as anandamide, which are part of the endocannabinoid system. The compound has shown significant potential in modulating endocannabinoid signaling, which may have therapeutic implications .
Preparation Methods
The synthesis of Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of cyclohexyl isocyanate with biphenyl-3-ol. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and carbamate chemistry.
Biology: The compound’s role as a FAAH inhibitor makes it valuable in research on the endocannabinoid system and its physiological effects.
Medicine: Potential therapeutic applications include the treatment of anxiety, pain, and inflammation due to its modulation of endocannabinoid signaling.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of fatty acid ethanolamides, including anandamide. By inhibiting FAAH, Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester increases the levels of anandamide and other bioactive lipids, enhancing their signaling effects. This inhibition occurs through the formation of a covalent bond between the carbamate group of the inhibitor and the serine residue in the active site of FAAH .
Comparison with Similar Compounds
Cyclohexylmethylcarbamic Acid Biphenyl-3-yl Ester can be compared with other FAAH inhibitors, such as:
URB524: Another FAAH inhibitor with a similar structure but different substituents on the biphenyl ring.
URB597: A more potent FAAH inhibitor with a carbamoyl group at the meta position of the biphenyl ring.
The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of FAAH and modulation of endocannabinoid signaling, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C20H23NO2/c22-20(21-15-16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)17-10-5-2-6-11-17/h2,5-7,10-14,16H,1,3-4,8-9,15H2,(H,21,22) |
InChI Key |
AARHPAICPBZNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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